molecular formula C23H22N2O3 B10926429 N-{(1Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B10926429
M. Wt: 374.4 g/mol
InChI Key: QWEZGWFVXKTCIL-FXBPSFAMSA-N
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Description

N~1~-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a phenethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst.

    Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the furan derivative and the phenethylamine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The furan ring in N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH~4~).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), or hydrogen peroxide (H~2~O~2~) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N~1~-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

    N~1~-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE: Lacks the additional furan ring, which may affect its reactivity and applications.

    N~1~-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZOIC ACID:

Uniqueness: N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE is unique due to its combination of a furan ring, phenethyl group, and benzamide moiety. This structure provides a distinct set of chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H22N2O3/c1-25(15-14-18-9-4-2-5-10-18)23(27)21(17-20-13-8-16-28-20)24-22(26)19-11-6-3-7-12-19/h2-13,16-17H,14-15H2,1H3,(H,24,26)/b21-17-

InChI Key

QWEZGWFVXKTCIL-FXBPSFAMSA-N

Isomeric SMILES

CN(CCC1=CC=CC=C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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